molecular formula C11H15N3S B1230984 Cutisone CAS No. 3811-20-9

Cutisone

Cat. No.: B1230984
CAS No.: 3811-20-9
M. Wt: 221.32 g/mol
InChI Key: GCIARVDJUYGSFQ-QPEQYQDCSA-N
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Description

Cuminaldehyde thiosemicarbazone is a compound derived from cuminaldehyde, an aromatic aldehyde found in the essential oils of cumin, eucalyptus, myrrh, and cassia. This compound has gained attention due to its significant biological activities, including antifungal, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cuminaldehyde thiosemicarbazone is synthesized by reacting cuminaldehyde with thiosemicarbazide. The reaction typically involves mixing a hot ethanolic solution of cuminaldehyde with an aqueous solution of thiosemicarbazide in the presence of acetic acid. The mixture is then refluxed for 30-45 minutes to yield cuminaldehyde thiosemicarbazone .

Industrial Production Methods: While specific industrial production methods for cuminaldehyde thiosemicarbazone are not extensively documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.

Chemical Reactions Analysis

Types of Reactions: Cuminaldehyde thiosemicarbazone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiosemicarbazides.

    Substitution: It can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various derivatives of cuminaldehyde thiosemicarbazone, such as sulfoxides, sulfones, and substituted thiosemicarbazones .

Scientific Research Applications

Mechanism of Action

Cuminaldehyde thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as cinnamaldehyde thiosemicarbazone and benzaldehyde thiosemicarbazone:

    Cinnamaldehyde Thiosemicarbazone: Similar in structure but differs in the aromatic aldehyde component.

    Benzaldehyde Thiosemicarbazone: Another derivative with a different aromatic aldehyde.

Uniqueness: Cuminaldehyde thiosemicarbazone is unique due to its specific antifungal activity against Aspergillus flavus and its ability to inhibit aflatoxin biosynthesis, making it a valuable compound in food safety and preservation .

Comparison with Similar Compounds

  • Cinnamaldehyde thiosemicarbazone
  • Benzaldehyde thiosemicarbazone
  • Salicylaldehyde thiosemicarbazone
  • Pyridine-2-carbaldehyde thiosemicarbazone

Properties

CAS No.

3811-20-9

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

[(Z)-(4-propan-2-ylphenyl)methylideneamino]thiourea

InChI

InChI=1S/C11H15N3S/c1-8(2)10-5-3-9(4-6-10)7-13-14-11(12)15/h3-8H,1-2H3,(H3,12,14,15)/b13-7-

InChI Key

GCIARVDJUYGSFQ-QPEQYQDCSA-N

SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=S)N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N\NC(=S)N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=S)N

Key on ui other cas no.

3811-20-9

Synonyms

4-isopropylbenzaldehyde thiosemicarbazone
p-is.TSCN

Origin of Product

United States

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